8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one

CAS No.: 87165-87-5

Cat. No.: VC15932036

Molecular Formula: C11H9BrO2

Molecular Weight: 253.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87165-87-5 |

|---|---|

| Molecular Formula | C11H9BrO2 |

| Molecular Weight | 253.09 g/mol |

| IUPAC Name | 8-(bromomethyl)-2-methylchromen-4-one |

| Standard InChI | InChI=1S/C11H9BrO2/c1-7-5-10(13)9-4-2-3-8(6-12)11(9)14-7/h2-5H,6H2,1H3 |

| Standard InChI Key | DJIQFUKGEMJGKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=CC=CC(=C2O1)CBr |

Introduction

Chemical Identity and Structural Characteristics

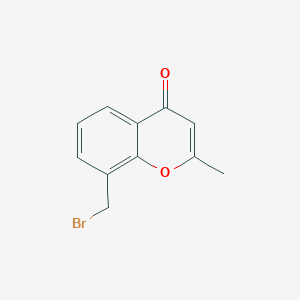

8-(Bromomethyl)-2-methyl-4H-1-benzopyran-4-one belongs to the chromone family, distinguished by a bromomethyl (-CHBr) substituent at the 8-position and a methyl (-CH) group at the 2-position of the benzopyran ring . Its molecular structure (Figure 1) is defined by the following features:

-

Core scaffold: A fused benzene and γ-pyrone ring system (4H-1-benzopyran-4-one).

-

Substituents:

-

8-position: Bromomethyl group, introducing electrophilic reactivity.

-

2-position: Methyl group, enhancing steric and electronic effects.

-

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molar mass | 251.98 g/mol | |

| SMILES notation | CC1=CC(=O)C2=CC=CC(=C2O1)CBr |

The bromomethyl group at position 8 positions this compound as a potential intermediate for further functionalization, enabling nucleophilic substitution reactions .

Physicochemical Properties

Experimental data on this compound’s physical properties remain sparse, but computational predictions and analog extrapolation suggest:

The bromomethyl group enhances molecular polarity compared to non-halogenated chromones, influencing solubility and chromatographic behavior .

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two functional groups:

Bromomethyl Group

-

Nucleophilic substitution: The C-Br bond undergoes reactions with amines, thiols, or alkoxides to yield secondary derivatives .

-

Elimination reactions: Under basic conditions, dehydrohalogenation may form a methylene group.

Chromone Core

-

Electrophilic aromatic substitution: The electron-rich benzene ring facilitates halogenation or nitration at unsubstituted positions .

-

Reduction: The γ-pyrone carbonyl can be reduced to a dihydrochromone using or catalytic hydrogenation .

The bromomethyl group’s electrophilicity suggests potential as a covalent inhibitor, targeting cysteine residues in enzymes .

Comparative Analysis with Related Chromones

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume